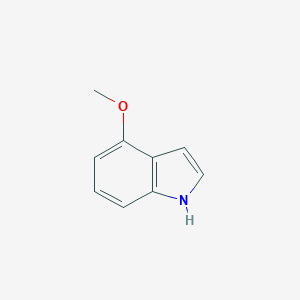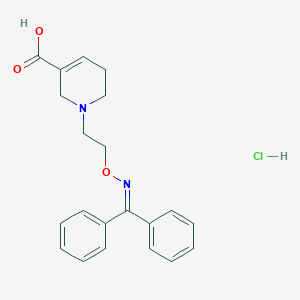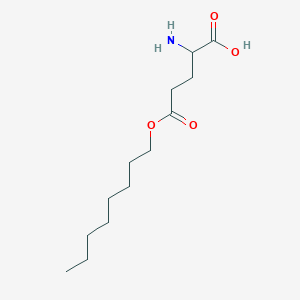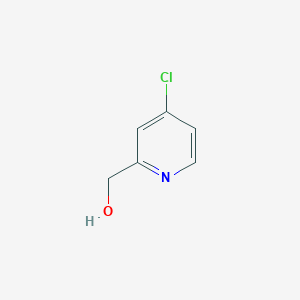
4-クロロ-2-(クロロメチル)ピリジン
概要
説明
4-Chloro-2-(chloromethyl)pyridine, also known as 4-chloro-2-pyridinemethanol, is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a colorless, volatile liquid with a pungent odor and a molecular weight of 137.56 g/mol. It is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
トリフルオロメチルピリジンの合成
トリフルオロメチルピリジン (TFMP) およびその誘導体は、4-クロロ-2-(クロロメチル)ピリジンを用いて合成されます。これらの化合物は、農薬および医薬品業界で使用されています。 TFMP誘導体の主な用途は、作物を害虫から保護することです .
農薬用途
20種類以上の新しいTFMP含有農薬が市場に導入されています。 これらの農薬は、4-クロロ-2-(クロロメチル)ピリジンを用いて合成され、作物を害虫から保護するために使用されています .
医薬品用途
いくつかのTFMP誘導体は、医薬品および獣医業界で使用されています。 TFMP部分を含む医薬品5種類と獣医薬品2種類が、市場承認を取得しています .
ピリミジン誘導体の合成
4-クロロ-2-(クロロメチル)ピリジンは、新しいピリミジン誘導体の合成に使用されます。 これらの誘導体は、14種類の植物病原性菌に対して殺菌活性を示しました .
塩基触媒アルキル化
4-クロロ-2-(クロロメチル)ピリジン塩酸塩は、DMF中のp-tert-ブチルカリックスアレーンおよびp-tert-ブチルカリックスアレーンの塩基触媒アルキル化における試薬として使用されます .
6. 磁気共鳴画像法 (MRI) コントラスト剤の合成 4-クロロ-2-(クロロメチル)ピリジン塩酸塩は、Zn2±感受性磁気共鳴画像法コントラスト剤であるGd3+ジエチレントリアミンペンタ酢酸ビスアミド錯体の合成に使用されます .
Safety and Hazards
4-Chloro-2-(chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
4-Chloro-2-(chloromethyl)pyridine is a chemical compound that serves as an important organic raw material in the production of high-value fine chemical products . It is widely used in various fields such as pharmaceuticals, pesticides, dyes, fragrances, feed additives, food additives, rubber auxiliaries, and synthetic materials . .
Mode of Action
It is known that chloromethylpyridines, in general, can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .
Pharmacokinetics
It is soluble in dmso and methanol, which suggests that it may have good bioavailability .
Action Environment
The action of 4-Chloro-2-(chloromethyl)pyridine can be influenced by various environmental factors. For example, its stability and efficacy can be affected by temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C .
特性
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLEZYGXCVCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516572 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-21-6 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




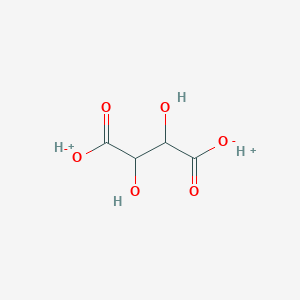
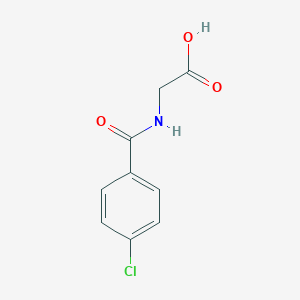
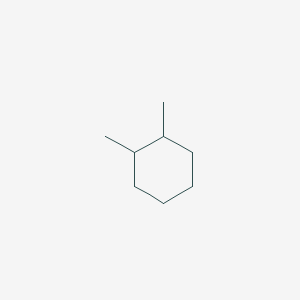

![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
